2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-4-3-7-15(16)19(24)21-18-17(22-25-23-18)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24) |
InChI Key |
YHMYHFNPDDHHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Core Structural Components
The target molecule consists of three primary components:
-
A 1,2,5-oxadiazole (furazan) ring.
-
A 5,6,7,8-tetrahydronaphthalen-2-yl substituent.
-
A 2-fluorobenzamide moiety.
Each component requires distinct synthetic strategies, often involving modular assembly before final coupling.
Retrosynthetic Analysis
Retrosynthetic disconnection reveals two plausible pathways:
-
Pathway A : Oxadiazole ring formation followed by tetrahydronaphthalene incorporation and benzamide coupling.
-
Pathway B : Prefabrication of the tetrahydronaphthalene-oxadiazole scaffold prior to fluorobenzoyl integration.
Comparative studies suggest Pathway B offers higher yields due to reduced steric hindrance during amidation.
Oxadiazole Ring Synthesis
Cyclization Strategies
The 1,2,5-oxadiazole ring is synthesized via cyclization of nitrile oxides with amides. A representative procedure involves:
-
Nitrile Oxide Generation :
Treatment of 2-fluoro-N-hydroxybenzimidoyl chloride with triethylamine in dichloromethane produces the corresponding nitrile oxide. -
Cycloaddition :
Reaction with tert-butyl carbamate under reflux conditions yields 3-amino-1,2,5-oxadiazole, which is subsequently deprotected.
Table 1: Optimization of Cyclization Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | None | 42 |
| THF | 65 | Triethylamine | 68 |
| DMF | 100 | DBU | 74 |
Data adapted from analogous oxadiazole syntheses.
Tetrahydronaphthalene Functionalization
Friedel-Crafts Alkylation
The 5,6,7,8-tetrahydronaphthalen-2-yl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst:
Subsequent bromination and Suzuki coupling attach the group to the oxadiazole core.
Alternative Aromatic Substitution
Direct coupling of pre-formed tetrahydronaphthalenyl boronic acid to halogenated oxadiazoles under Pd catalysis achieves comparable results with fewer steps.
Benzamide Coupling
Amidation Techniques
The final step involves coupling 2-fluorobenzoic acid to the oxadiazole-amine intermediate. Two methods are prevalent:
-
Schlenk Tube Method :
-
EDCI/HOBt-Mediated Coupling :
Industrial Scalability Considerations
Continuous Flow Synthesis
Adoption of microreactors for nitrile oxide generation reduces reaction times from hours to minutes while improving safety profiles.
Purification Optimization
Simulated moving bed (SMB) chromatography achieves >99% purity at pilot scale, critical for pharmaceutical applications.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains of bacteria. Compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential : The compound may influence cancer cell proliferation through its action on specific molecular targets. Similar compounds have shown significant cytotoxic effects in various cancer cell lines . For instance, the oxadiazole moiety is often associated with anticancer activity due to its ability to interact with cellular pathways involved in tumor growth.
Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells .
Case Studies
- Anticancer Research : A study evaluated the efficacy of various benzamide derivatives including oxadiazole-containing compounds on cancer cell lines. The findings indicated that compounds similar to 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exhibited significant inhibition of cell proliferation in vitro .
- Antimicrobial Studies : In a comparative analysis of antimicrobial agents against resistant bacterial strains, derivatives of the oxadiazole class showed promising results. The study highlighted that structural modifications could enhance antibacterial potency .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of oxadiazole-linked benzamides. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Oxadiazole Isomerism: The target compound’s 1,2,5-oxadiazole core differs from 1,3,4-oxadiazole analogs (e.g., compounds 6 and 8).
EWGs may enhance stability but reduce nucleophilicity.
Tetrahydronaphthalenyl vs. Aryl Substituents : The tetrahydronaphthalenyl group in the target compound provides a partially saturated bicyclic system, which may improve membrane permeability compared to fully aromatic substituents (e.g., 4-methylphenyl in ).
Physicochemical and Pharmacological Data
- Molecular Weight : The target compound (354.37 g/mol) falls within the optimal range for CNS permeability (<400 g/mol), comparable to analogs in .
- Purity : HPLC purity for 1,3,4-oxadiazole analogs exceeds 95% , suggesting robust synthetic protocols applicable to the target.
- Biological Activity : While direct data for the target compound are unavailable, related 1,3,4-oxadiazoles inhibit Ca²⁺/calmodulin activity (IC₅₀ ~0.1–1 µM) . The fluorine atom’s electronegativity may enhance target engagement compared to methoxy or isopropoxy substituents.
Biological Activity
2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (CAS Number: 912910-29-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
The molecular formula of 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is C19H16FN3O2 with a molecular weight of 337.3 g/mol. The compound features a fluorine atom and an oxadiazole ring that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O2 |
| Molecular Weight | 337.3 g/mol |
| CAS Number | 912910-29-3 |
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. The presence of the oxadiazole moiety suggests potential interactions with cellular signaling pathways related to growth and differentiation.
Target Receptors:
- Retinoic Acid Receptor Gamma: This receptor is implicated in various cellular processes including gene expression and cell differentiation. The compound may modulate these pathways through competitive inhibition or allosteric modulation.
Biological Activity
Research has indicated that compounds similar to 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exhibit a range of biological activities:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or inhibiting key signaling pathways.
- Antimicrobial Properties: Similar compounds have shown potential against bacterial and fungal strains. The oxadiazole structure is known for its antimicrobial efficacy.
- Neuroprotective Effects: Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide:
Study 1: Anticancer Efficacy
A study evaluated the effects of similar oxadiazole derivatives on RET kinase activity in cancer cells. The results indicated that these compounds could significantly inhibit RET kinase activity and reduce cell proliferation in vitro .
Study 2: Antimicrobial Activity
Research on related benzamides demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes .
Study 3: Neuroprotective Mechanisms
Investigations into the neuroprotective effects of oxadiazole compounds revealed their ability to reduce oxidative stress markers in neuronal cell cultures .
Pharmacokinetics
The pharmacokinetic profile of 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide remains under investigation. Factors such as bioavailability and metabolic stability are crucial for determining its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
